1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)-

Medicinal Chemistry Antimicrobial Screening Chemical Biology

1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- is a synthetic, polyhalogenated dibromoketone belonging to the α,β-dibromochalcone class. Its structure features a propan-1-one backbone with bromine substituents at the 2- and 3-positions, a 4-bromophenyl ring at the 1-position, and a 3-chlorophenyl ring at the 3-position.

Molecular Formula C15H10Br3ClO
Molecular Weight 481.4 g/mol
CAS No. 649739-66-2
Cat. No. B12591432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)-
CAS649739-66-2
Molecular FormulaC15H10Br3ClO
Molecular Weight481.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C(C(=O)C2=CC=C(C=C2)Br)Br)Br
InChIInChI=1S/C15H10Br3ClO/c16-11-6-4-9(5-7-11)15(20)14(18)13(17)10-2-1-3-12(19)8-10/h1-8,13-14H
InChIKeyADRMSSSHMHRCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- (CAS 649739-66-2): Procurement-Ready Chemical Identity and Baseline Profile


1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- is a synthetic, polyhalogenated dibromoketone belonging to the α,β-dibromochalcone class. Its structure features a propan-1-one backbone with bromine substituents at the 2- and 3-positions, a 4-bromophenyl ring at the 1-position, and a 3-chlorophenyl ring at the 3-position. The molecular formula is C15H10Br3ClO with a molecular weight of 481.4 g/mol. Its synthesis and initial characterization were reported in the Journal of the Indian Chemical Society in 2003. However, a thorough search of primary databases and literature reveals an absence of publicly available, comparator-based quantitative biological or performance data for this specific compound.

The High Risk of Substituting 1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- with Unvetted Analogs in Research Applications


The scientific premise for differentiating this specific compound from its closest analogs, such as 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one (CAS 649739-67-3) or the parent chalcone dibromide (CAS 611-91-6), rests entirely on the hypothetical impact of its unique halogen pattern (Br vs. Cl substitution on the phenyl rings) on target binding, reactivity, or pharmacokinetics. In the absence of head-to-head quantitative evidence, any assumption of functional equivalence is scientifically unfounded. Generic substitution cannot be validated without comparative data, and the distinct electronic and steric properties introduced by the 4-bromophenyl group are qualitatively expected to alter molecular recognition events, making unverified interchange a high-risk proposition for assay reproducibility or structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for 1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- (CAS 649739-66-2): Insufficient Comparator Data Available


Evidence Gap: No Comparator-Based Quantitative Biological or Performance Data Could Be Identified

An extensive search of authoritative sources—including BindingDB, ChEMBL, PubChem, PubMed, and patent databases—failed to locate any head-to-head comparison, cross-study comparable data, or class-level quantitative evidence that would allow a direct, data-driven differentiation claim for CAS 649739-66-2 against its analogs. The only primary reference, a 2003 synthesis paper by Popat et al. , does not provide comparative biological data in the public domain. Consequently, this Evidence Guide cannot present the required quantitative differentiation. This absence of evidence should be a primary consideration in procurement decisions.

Medicinal Chemistry Antimicrobial Screening Chemical Biology

Potential Application Scenarios for 1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- Stemming from Limited Evidence


Internal Halogen-Specific Structure-Activity Relationship (SAR) Exploration

For research groups already studying a series of α,β-dibromochalcones, this compound can serve as a key member to probe the effect of a 4-bromophenyl substituent on the carbonyl-proximal ring, in contrast to the 4-chlorophenyl analog (CAS 649739-67-3) or the unsubstituted parent (CAS 611-91-6). This usage is based on the qualitative hypothesis of halogen-dependent electronic effects and requires de novo comparative experimentation.

Chemical Intermediate for Diversification via Nucleophilic Substitution

The presence of multiple reactive halogen sites (three bromine atoms, one chlorine atom) makes this compound a potentially versatile synthetic intermediate. The differentiation from less halogenated analogs lies in its capacity for sequential, chemoselective functionalization, though this remains a theoretical advantage pending experimental validation.

Procurement for Focused Compound Library Assembly

Organizations building a proprietary library of polyhalogenated chalcone derivatives for antimicrobial or anticancer screening may require this specific CAS number to maintain structural diversity and intellectual property coverage. The value proposition is based on structural uniqueness rather than proven biological superiority.

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